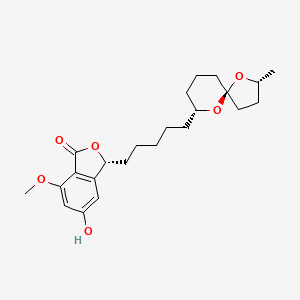

スピロラキシン

概要

説明

Synthesis Analysis

The biosynthesis of Spirolaxine involves a type III polyketide synthase (PKS). The genome of S. laxum was sequenced and two putative type III PKS genes, Sl-pks1 and Sl-pks2, were identified. Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of spirolaxine .Molecular Structure Analysis

Spirolaxine contains a 3-methoxy-5-hydroxy-phthalide nucleus linked through a five-member methylene chain to a spiroketal group .Chemical Reactions Analysis

The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C13–C17 saturated or unsaturated hydrocarbon side chain based on the spectral data .科学的研究の応用

ヘリコバクター・ピロリに対する活性

スピロラキシンは、胃炎、消化性潰瘍、胃がんに関連する細菌であるヘリコバクター・ピロリに対して有望な生物活性を示しています。これは、H. ピロリ関連疾患 の治療のための潜在的な薬物候補です。

植物生長の阻害

もともと植物生長の阻害剤として発見されたスピロラキシンは、植物生物学の研究や植物生長を調節する農薬の開発に使用できます .

Safety and Hazards

作用機序

Target of Action

Spirolaxine is a natural product isolated from Sporotrichum laxum ATCC 15155 . The primary target of Spirolaxine is the Type III polyketide synthase (PKS) . This enzyme is involved in the biosynthesis of Spirolaxine .

Mode of Action

The mode of action of Spirolaxine involves its interaction with the Type III PKS. The genome of S. laxum revealed two putative Type III PKS genes, Sl-pks1 and Sl-pks2 . Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of Spirolaxine .

Biochemical Pathways

The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C13–C17 saturated or unsaturated hydrocarbon side chain . This enzyme was purified and reacted with malonyl-CoA and a series of fatty acyl-SNACs (C6–C10). Corresponding alkylresorcinols were formed from the decarboxylation of the synthesized tetraketide resorcylic acids, together with fatty acyl-primed triketide and tetraketide pyrones as byproducts .

Result of Action

Spirolaxine has shown a variety of biological activities including promising anti-Helicobacter pylori property . It has also been reported to exhibit cholesterol-lowering activity and inhibitory activities toward endothelial cells and a variety of tumor cell lines .

特性

IUPAC Name |

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMFHQXGMXDMO-DGROVODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Spirolaxine and where does it come from?

A: Spirolaxine is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.

Q2: What is the significance of Spirolaxine in the medical field?

A: Spirolaxine has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes Spirolaxine a promising candidate for the development of new anti-H. pylori drugs.

Q3: What is the absolute configuration of Spirolaxine?

A: The absolute configuration of Spirolaxine has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]

Q4: Have there been any successful total syntheses of Spirolaxine?

A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of Spirolaxine. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]

Q5: How does the structure of Spirolaxine methyl ether relate to its activity against H. pylori?

A: Studies on Spirolaxine methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []

Q6: Has Spirolaxine been modified to improve its activity or pharmacological properties?

A: Yes, researchers have synthesized various analogues of Spirolaxine methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]

Q7: Are there any studies investigating the biosynthesis of Spirolaxine?

A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of Spirolaxine. [, ] This finding contributes to the understanding of Spirolaxine production in Sporotrichum laxum.

Q8: Has the metabolic fate of Spirolaxine been investigated?

A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that Spirolaxine can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)